N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Overview
Description
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, also known as MPP, is a drug that has been used in the laboratory for over 25 years. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used to study the role of MAO in physiological and biochemical processes. MPP is also used in drug discovery programs to investigate the effects of MAO inhibition on various biochemical pathways.
Scientific Research Applications
Cancer Treatment : One study focused on the synthesis of compounds that inhibit Aurora A, which may be useful in treating cancer. N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is similar in structure to some of these compounds, indicating potential application in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).
Antimicrobial Activity : Research on pyrazolone derivatives, which include structures similar to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, has been conducted to assess their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (S. Kanchana, V. Burra, L. K. Nath, 2014).
Drug Development : Another study describes the process development of a key intermediate for a CCR5 antagonist, where a compound structurally related to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride was used. This suggests its relevance in the synthesis of pharmaceutical intermediates (H. Hashimoto et al., 2002).
Material Science : The compound's structural relatives have been used in the study of heterocyclic systems, indicating its potential in material science research, particularly in developing new materials with unique properties (F. Savelli, A. Boido, 1992).
Neuroscience Research : Its structural analogs have been identified as potent glycine transporter 1 inhibitors, suggesting its potential application in neuroscience research, particularly in the study of neurodegenerative disorders (Shuji Yamamoto et al., 2016).
properties
IUPAC Name |
N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSLCGHZWXHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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